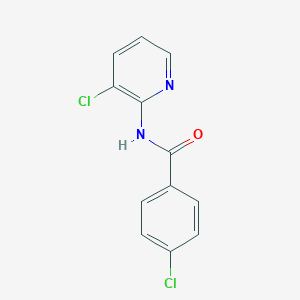
4-chloro-N-(3-chloropyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has generated significant interest due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloropyridine group and a chlorobenzene group.
Applications De Recherche Scientifique
4-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of a protein called GSK-3β, which is involved in a variety of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β has been linked to a number of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, this compound has the potential to be used as a tool compound to study the role of GSK-3β in these diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of GSK-3β with an IC50 value of 44 nM. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit GSK-3β activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Another advantage is that this compound has a high affinity for GSK-3β, making it a potent inhibitor of this enzyme. However, one limitation of using this compound is that it may have off-target effects on other proteins that contain ATP-binding sites. Therefore, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the inhibition of GSK-3β.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3-chloropyridin-2-yl)benzamide. One direction is to investigate the therapeutic potential of this compound in diseases that are associated with GSK-3β dysregulation such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of GSK-3β. Additionally, it would be interesting to investigate the effects of this compound on other cellular processes that are regulated by GSK-3β such as autophagy and cell proliferation.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Propriétés
Formule moléculaire |
C12H8Cl2N2O |
|---|---|
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
4-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11/h1-7H,(H,15,16,17) |
Clé InChI |
CIZOHRZXDNXRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)



